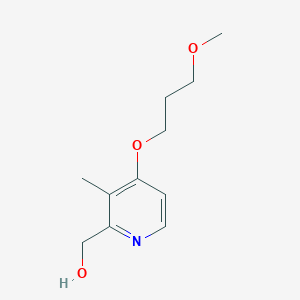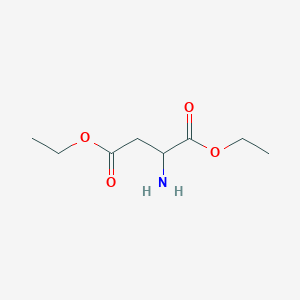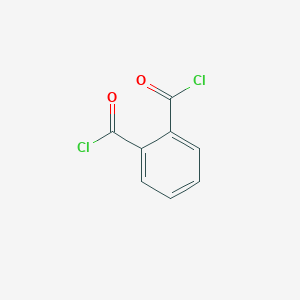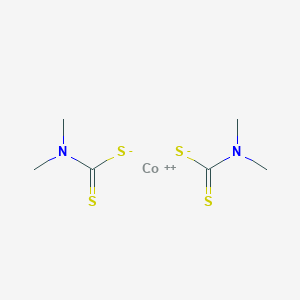
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol
描述
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . It is also known by other names such as this compound . This compound is characterized by its pyridine ring structure, which is substituted with hydroxymethyl, methoxypropoxy, and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol typically involves the reaction of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine with a suitable base, such as sodium hydroxide, in the presence of a solvent like ethanol . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxypropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-carboxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.
Reduction: Formation of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine alcohol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxypropoxy group can enhance the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine: Similar structure but different substitution pattern.
2-Hydroxymethyl-4-(3-ethoxypropoxy)-3-methylpyridine: Similar structure with an ethoxy group instead of a methoxy group.
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-ethylpyridine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXXZEMRBFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152033 | |
| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118175-10-3 | |
| Record name | 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118175103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1AM69M15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the role of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in the synthesis of Rabeprazole?
A1: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine serves as a crucial starting material in the synthesis of Rabeprazole []. It reacts with 2-mercapto-1H-benzimidazole in the presence of phosphorous tribromide to yield 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-ylmethylthio]1H-benzimidazole, an intermediate compound. This intermediate is further oxidized to produce the final product, Rabeprazole.
Q2: Are there any alternative methods for preparing Rabeprazole that don't utilize 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine?
A2: While the provided research focuses on a specific method using 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine [], exploring alternative synthetic routes for Rabeprazole falls outside the scope of this particular study. Further research would be required to answer this question definitively.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B104921.png)

